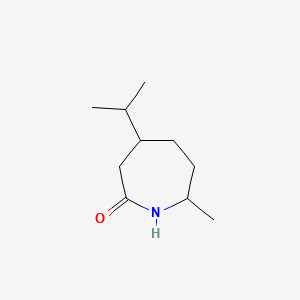
2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- is a chemical compound belonging to the class of azepinones, which are cyclic amides. This compound is characterized by its unique structure, which includes a hexahydro ring with isopropyl and methyl substituents. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-Azepin-2-one, hexahydro-1-methyl-
- 2H-Azepin-2-one, hexahydro-7-methyl-
- 2H-Azepin-2-one, hexahydro-5-methyl-
Uniqueness
2H-Azepin-2-one, hexahydro-4-isopropyl-7-methyl- is unique due to its specific substituents (isopropyl and methyl groups) which confer distinct chemical and physical properties. These differences can affect its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
CAS No. |
40267-64-9 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
7-methyl-4-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)11-10(12)6-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
LKEUNNIURFVJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC(=O)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















